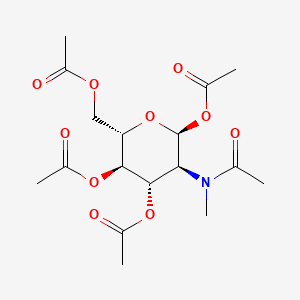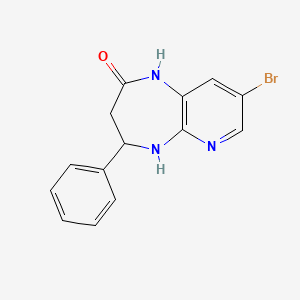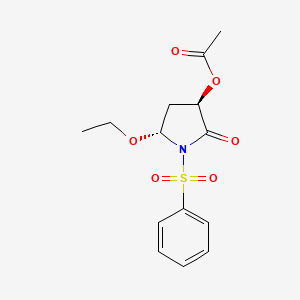
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate is a chemical compound with the molecular formula C14H5Na3O8S. It is known for its unique structure, which includes an anthracene core with sulfonate and dioxido groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate typically involves the sulfonation of anthracene derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or oleum to introduce the sulfonate group into the anthracene structure. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where anthracene is treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the trisodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms of the anthracene core.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes.
Applications De Recherche Scientifique
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances its solubility and allows it to interact with various biological molecules. The dioxido groups can participate in redox reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Potassium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate
- Lithium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate is unique due to its specific combination of sulfonate and dioxido groups, which confer distinct chemical and physical properties. Its trisodium salt form enhances its solubility and makes it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
83784-17-2 |
|---|---|
Formule moléculaire |
C14H5Na3O7S |
Poids moléculaire |
386.22 g/mol |
Nom IUPAC |
trisodium;3,4-dioxido-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O7S.3Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;;/h1-5,17-18H,(H,19,20,21);;;/q;3*+1/p-3 |
Clé InChI |
WDMQCVYMOAZSLJ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)







![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)


